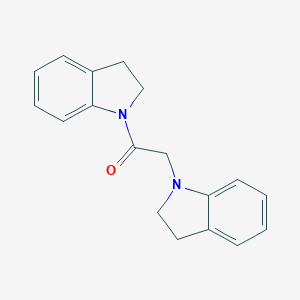

1-((2,3-Dihydro-1H-indol-1-yl)acetyl)-2,3-dihydro-1H-indole

Description

Properties

IUPAC Name |

1,2-bis(2,3-dihydroindol-1-yl)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H18N2O/c21-18(20-12-10-15-6-2-4-8-17(15)20)13-19-11-9-14-5-1-3-7-16(14)19/h1-8H,9-13H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KQDAQWJJUFDJMM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(C2=CC=CC=C21)CC(=O)N3CCC4=CC=CC=C43 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H18N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60205094 | |

| Record name | 1H-Indole, 1-((2,3-dihydro-1H-indol-1-yl)acetyl)-2,3-dihydro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60205094 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

278.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

56533-62-1 | |

| Record name | 1H-Indole, 1-[(2,3-dihydro-1H-indol-1-yl)acetyl]-2,3-dihydro- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=56533-62-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1H-Indole, 1-((2,3-dihydro-1H-indol-1-yl)acetyl)-2,3-dihydro- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0056533621 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1H-Indole, 1-((2,3-dihydro-1H-indol-1-yl)acetyl)-2,3-dihydro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60205094 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of indole derivatives, including 1-((2,3-Dihydro-1H-indol-1-yl)acetyl)-2,3-dihydro-1H-indole, typically involves multi-step organic reactions. One common method involves the installation of side chains on the indole core using reagents like N,N-dimethylmethylene ammonium chloride in acetic acid . Another approach includes the use of palladium(II) acetate in the presence of bidentate ligands and bases under reflux conditions .

Industrial Production Methods

Industrial production of indole derivatives often employs catalytic processes to enhance yield and efficiency. The use of green chemistry principles, such as solvent-free reactions and recyclable catalysts, is becoming increasingly popular in industrial settings .

Chemical Reactions Analysis

Types of Reactions

1-((2,3-Dihydro-1H-indol-1-yl)acetyl)-2,3-dihydro-1H-indole undergoes various chemical reactions, including:

Oxidation: Conversion to more oxidized forms using oxidizing agents.

Reduction: Reduction of functional groups using reducing agents.

Substitution: Electrophilic and nucleophilic substitution reactions on the indole ring.

Common Reagents and Conditions

Common reagents used in these reactions include palladium(II) acetate, triethylamine, and p-toluenesulfonic acid. Reaction conditions often involve refluxing in solvents like toluene and acetonitrile .

Major Products Formed

The major products formed from these reactions include various substituted indoles and indole derivatives, which can be further functionalized for specific applications .

Scientific Research Applications

Anticancer Activity

Research has shown that compounds containing indole structures exhibit promising anticancer properties. For instance, derivatives of 1-((2,3-Dihydro-1H-indol-1-yl)acetyl)-2,3-dihydro-1H-indole have been studied for their ability to inhibit tumor growth through various mechanisms, including:

- Inhibition of Cell Proliferation: Indole derivatives have been found to induce apoptosis in cancer cells.

- Targeting Kinase Pathways: Some studies suggest that these compounds may inhibit specific kinases involved in cancer progression.

Neuroprotective Effects

Indole derivatives are also being explored for their neuroprotective properties. The compound may interact with neurotransmitter systems and exhibit potential benefits in neurodegenerative diseases such as Alzheimer's and Parkinson's disease.

Study 1: Anticancer Properties

A study published in the Journal of Medicinal Chemistry evaluated the anticancer effects of various indole derivatives, including those similar to this compound. The findings indicated a significant reduction in cell viability in several cancer cell lines, attributed to the compound's ability to induce apoptosis through mitochondrial pathways .

Study 2: Neuroprotection

Another investigation focused on the neuroprotective effects of indole-based compounds. The study demonstrated that derivatives could reduce oxidative stress and improve cognitive function in animal models of neurodegeneration . The mechanisms involved included modulation of inflammatory pathways and enhancement of neurotrophic factors.

Data Table: Biological Activities of Indole Derivatives

Mechanism of Action

The mechanism of action of 1-((2,3-Dihydro-1H-indol-1-yl)acetyl)-2,3-dihydro-1H-indole involves its interaction with specific molecular targets and pathways. It can bind to various receptors and enzymes, modulating their activity and leading to biological effects. The exact pathways depend on the specific application and target .

Comparison with Similar Compounds

Key Observations :

- Substituent Effects: Halogenation (e.g., bromine at C5 in 14b) enhances electrophilicity and may improve binding to enzymatic targets like CYP isoforms .

- Linker Motifs : Compounds like 3e incorporate rigid phthalazine-propynyl linkers, which enhance π-π stacking interactions and improve antitumor activity compared to simpler acetylated derivatives .

Physicochemical and Spectroscopic Properties

- NMR Data : For 1-acetylindoline derivatives, characteristic ¹H-NMR signals include δ 2.2–2.5 ppm (acetyl CH3) and δ 3.0–4.0 ppm (dihydroindole CH2). ¹³C-NMR typically shows δ ~170 ppm for the acetyl carbonyl .

- Mass Spectrometry : High-resolution MS data for related compounds (e.g., 5-acetylindoline) confirm molecular formulas with <5 ppm error .

Biological Activity

The compound 1-((2,3-Dihydro-1H-indol-1-yl)acetyl)-2,3-dihydro-1H-indole is a derivative of indole, a core structure in many biologically active compounds. This article explores its biological activities, including antimicrobial, anticancer, and other pharmacological effects based on current research findings.

Structural Information

- Molecular Formula: C13H13N3O

- SMILES: CC(=O)N1CC2=C(C=C1)C(=CN2)C(=O)N

- IUPAC Name: this compound

Antimicrobial Activity

Indole derivatives are known for their antimicrobial properties. Studies have shown that various indole-based compounds exhibit significant activity against a range of pathogens. For instance:

- Antitubercular Activity: Compounds similar to this compound have been tested against Mycobacterium tuberculosis, showing promising results with minimum inhibitory concentrations (MICs) in the low microgram range .

| Compound | MIC (μg/mL) | Target Pathogen |

|---|---|---|

| Indole Derivative A | 0.98 | MRSA |

| Indole Derivative B | 3.90 | Staphylococcus aureus |

Anticancer Activity

Indole-containing compounds have been extensively researched for their anticancer properties. The mechanism often involves apoptosis induction and cell cycle arrest.

- Cell Line Studies: Research indicates that certain indole derivatives can preferentially suppress the growth of cancer cell lines such as A549 (lung cancer) and HCT116 (colon cancer). For example, compounds derived from indoles have shown significant antiproliferative activities against these cell lines .

| Cell Line | Compound Tested | IC50 (μM) |

|---|---|---|

| A549 | Indole Derivative C | 5.0 |

| HCT116 | Indole Derivative D | 4.5 |

Other Pharmacological Activities

Indoles are also noted for various other biological activities:

- Anti-inflammatory: Several studies have demonstrated the anti-inflammatory effects of indole derivatives, which may involve inhibition of pro-inflammatory cytokines .

- Antioxidant Activity: Indoles possess antioxidant properties that can mitigate oxidative stress in biological systems .

Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial efficacy of several indole derivatives against common bacterial strains. The results indicated that certain derivatives had a significant effect on both gram-positive and gram-negative bacteria.

Study 2: Cancer Cell Line Evaluation

In vitro studies on A549 and HCT116 cell lines revealed that specific indole derivatives could induce apoptosis through caspase pathways, highlighting their potential as anticancer agents.

Q & A

Basic: What synthetic methodologies are recommended for introducing acetyl groups to the indoline scaffold?

Answer:

The acetylation of 2,3-dihydro-1H-indole (indoline) derivatives typically employs reflux conditions with acetic acid and sodium acetate as a catalyst. For example, a general procedure involves reacting indoline derivatives with acetylating agents (e.g., acetyl chloride or acetic anhydride) in acetic acid under reflux for 3–5 hours. The product is isolated via filtration, washed with solvents (acetic acid, water, ethanol), and recrystallized from DMF/acetic acid mixtures to ensure purity . Optimization of reaction time and temperature is critical to minimize side reactions like over-acetylation or ring oxidation.

Advanced: How can researchers resolve contradictions in reported spectroscopic data for dihydroindole-acetyl derivatives?

Answer:

Contradictions in spectroscopic data (e.g., NMR chemical shifts or IR absorption bands) often arise from differences in solvent polarity, pH, or crystallographic packing effects. To address this:

- Cross-validate data using NIST Standard Reference Data (e.g., InChIKey:

LPAGFVYQRIESJQ-UHFFFAOYSA-Nfor 2,3-dihydro-1H-indole) . - Employ X-ray crystallography for unambiguous structural confirmation, as demonstrated in studies of ethyl N-(3-cyano-1H-indol-2-yl)formimidate .

- Compare experimental results with computational simulations (DFT or molecular docking) to verify electronic environments.

Basic: What characterization techniques are essential for confirming the structure of 1-((2,3-Dihydro-1H-indol-1-yl)acetyl)-2,3-dihydro-1H-indole?

Answer:

Key techniques include:

- 1H/13C NMR : To confirm the acetyl group integration (δ ~2.1–2.3 ppm for CH3) and indoline ring protons (δ ~6.5–7.5 ppm for aromatic protons) .

- IR Spectroscopy : Detect C=O stretching vibrations (~1700–1750 cm⁻¹) from the acetyl group .

- Mass Spectrometry (HRMS) : Verify molecular ion peaks (e.g., m/z 238.1312 for C14H16N2O) .

- X-ray Diffraction : Resolve bond lengths and angles, as shown in studies of Pd-catalyzed amidation products .

Advanced: What strategies are effective in analyzing byproducts formed during the synthesis of dihydroindole-acetyl derivatives?

Answer:

Byproduct analysis requires:

- HPLC-MS or GC-MS : To separate and identify minor impurities (e.g., over-acetylated species or oxidized indoline rings) .

- TLC Monitoring : Track reaction progress and isolate intermediates using silica gel chromatography .

- Mechanistic Probes : Introduce isotopic labeling (e.g., deuterated acetic acid) to trace reaction pathways and identify side reactions .

Advanced: How do electronic effects of substituents on the indoline ring influence reactivity in subsequent acetylations?

Answer:

Electron-donating groups (e.g., -OCH3) at the indoline 4-position enhance nucleophilicity at the N1 position, facilitating acetylation. Conversely, electron-withdrawing groups (e.g., -NO2) reduce reactivity.

- Case Study : In Pd-catalyzed amidation reactions, steric hindrance from bulky substituents (e.g., benzyl groups) slows acetylation but improves regioselectivity .

- Catalytic Optimization : Acid catalysts like p-toluenesulfonic acid (p-TSA) can mitigate electronic deactivation by protonating the indoline nitrogen, as shown in synthesis of 3,3-di(1H-indol-3-yl)indol-2-ones .

Basic: What safety protocols are critical when handling dihydroindole derivatives in acetylation reactions?

Answer:

- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact with acetic acid or acetyl chloride .

- Ventilation : Use fume hoods to prevent inhalation of volatile reagents.

- Waste Management : Segregate acidic waste (e.g., excess acetic acid) and neutralize before disposal .

Advanced: How can computational modeling guide the design of novel dihydroindole-acetyl derivatives with enhanced bioactivity?

Answer:

- Docking Studies : Predict binding affinities to target proteins (e.g., kinase inhibitors) using software like AutoDock Vina .

- QSAR Models : Correlate acetyl group position/substituents with biological activity (e.g., anti-cancer properties) .

- DFT Calculations : Optimize transition states to predict reaction pathways and selectivity, as applied in Pd-catalyzed cyclizations .

Basic: What solvents and conditions favor high yields in indoline acetylation reactions?

Answer:

- Polar Protic Solvents : Acetic acid enhances electrophilicity of acetylating agents via hydrogen bonding .

- Catalyst Choice : Sodium acetate (weak base) neutralizes HCl byproducts, shifting equilibrium toward product formation .

- Temperature Control : Reflux (~110–120°C) balances reaction rate and thermal decomposition risks .

Advanced: What role does tautomerism play in the stability of dihydroindole-acetyl derivatives?

Answer:

- Keto-Enol Tautomerism : In oxindole derivatives (e.g., 1,3-dihydro-2H-indol-2-one), the enol form stabilizes via intramolecular hydrogen bonding, affecting reactivity in further functionalization .

- Spectroscopic Detection : 13C NMR can distinguish tautomers (e.g., carbonyl carbons at δ ~180–190 ppm for keto forms) .

Advanced: How can researchers address low regioselectivity in multi-step functionalization of dihydroindole-acetyl derivatives?

Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.